molecular formula C16H13Cl4NO2 B4679777 4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide

Cat. No. B4679777
M. Wt: 393.1 g/mol
InChI Key: DYDALUAOEWLADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide, also known as 'DCPB', is a synthetic compound that belongs to the family of herbicides. It was first synthesized in the 1960s and has since been used as a herbicide to control weeds in various crops. However, recent scientific research has revealed its potential in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

DCPB exerts its effects by inhibiting the activity of various enzymes and receptors. Its anti-inflammatory properties are attributed to its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins. DCPB has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is implicated in the development of atherosclerosis.
In neuroscience, DCPB exerts its neuroprotective effects by modulating the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. DCPB has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCPB has also been found to inhibit the activity of the NMDA receptor, which is involved in the development of various neurodegenerative diseases.
Biochemical and Physiological Effects:
DCPB has been found to exhibit various biochemical and physiological effects. Its anti-inflammatory properties are attributed to its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins. DCPB has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is implicated in the development of atherosclerosis.
In neuroscience, DCPB has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCPB has also been found to inhibit the activity of the NMDA receptor, which is involved in the development of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCPB has various advantages and limitations for lab experiments. Its advantages include its ability to inhibit the activity of various enzymes and receptors, making it useful in the study of various biochemical and physiological processes. Its limitations include its potential toxicity, which may limit its use in certain experiments. Additionally, DCPB may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are various future directions for the study of DCPB. In medicinal chemistry, DCPB may be further developed as a potential anti-inflammatory, anti-cancer, and anti-viral agent. Its ability to inhibit the activity of COX-2 and various enzymes involved in the biosynthesis of cholesterol may make it useful in the treatment of various inflammatory and cardiovascular diseases.
In neuroscience, DCPB may be further developed as a potential neuroprotective agent. Its ability to enhance the activity of the GABA receptor and inhibit the activity of the NMDA receptor may make it useful in the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, DCPB is a synthetic compound that has been extensively studied for its potential in various fields, including medicinal chemistry and neuroscience. Its ability to inhibit the activity of various enzymes and receptors makes it useful in the study of various biochemical and physiological processes. However, its potential toxicity and off-target effects may limit its use in certain experiments. Nonetheless, DCPB has various future directions, including its development as a potential anti-inflammatory, anti-cancer, and anti-viral agent in medicinal chemistry and as a potential neuroprotective agent in neuroscience.

Scientific Research Applications

DCPB has been extensively studied for its potential in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, DCPB has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. DCPB has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In neuroscience, DCPB has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, both of which are implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. DCPB has also been found to enhance memory and learning in animal models, suggesting its potential in the treatment of cognitive disorders.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO2/c17-10-4-6-15(13(20)8-10)23-7-1-2-16(22)21-14-9-11(18)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDALUAOEWLADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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